2-Cyclopropyl-4-ethynylthiazole
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Overview
Description
2-Cyclopropyl-4-ethynylthiazole is a heterocyclic compound with the molecular formula C8H7NS and a molecular weight of 149.22 g/mol It is characterized by a thiazole ring substituted with a cyclopropyl group at the 2-position and an ethynyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-ethynylthiazole typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and ethynyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea can yield thiazole derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-ethynylthiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .
Scientific Research Applications
2-Cyclopropyl-4-ethynylthiazole has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-ethynylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the cyclopropyl and ethynyl groups can enhance binding affinity and specificity . These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
2,4-Disubstituted Thiazoles: These compounds exhibit diverse biological activities, such as antibacterial, antifungal, and anti-inflammatory effects.
Uniqueness
2-Cyclopropyl-4-ethynylthiazole is unique due to the presence of both cyclopropyl and ethynyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s stability, reactivity, and binding interactions compared to other thiazole derivatives .
Properties
IUPAC Name |
2-cyclopropyl-4-ethynyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-2-7-5-10-8(9-7)6-3-4-6/h1,5-6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKIJFKBBATRRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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